molecular formula C18H24N2S2 B5767112 Benzene-1,4-diylbis(piperidin-1-ylmethanethione)

Benzene-1,4-diylbis(piperidin-1-ylmethanethione)

Cat. No.: B5767112
M. Wt: 332.5 g/mol
InChI Key: SDXKILUPCLISFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,4-diylbis(piperidin-1-ylmethanethione) is a complex organic compound that features a benzene ring substituted with two piperidine groups linked via methanethione bridges. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diylbis(piperidin-1-ylmethanethione) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, Acyl chlorides

Major Products

Scientific Research Applications

Benzene-1,4-diylbis(piperidin-1-ylmethanethione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene-1,4-diylbis(piperidin-1-ylmethanethione) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methanethione groups may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Phenylenebis(piperidin-1-ylmethanone)
  • 1,4-Bis(piperidin-1-ylmethyl)benzene
  • 1,4-Dipiperidinylbenzene

Uniqueness

Benzene-1,4-diylbis(piperidin-1-ylmethanethione) is unique due to the presence of methanethione bridges, which impart distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKILUPCLISFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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